A Comprehensive Technical Guide to 4-Ethoxybenzene-1,3-diamine sulfate: Structure, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Ethoxybenzene-1,3-diamine sulfate: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 68015-98-5), a specialized aromatic diamine of increasing importance in modern medicinal chemistry. While structurally related to compounds with historical use in the dye and polymer industries, its contemporary significance is primarily as a versatile building block in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document details the compound's chemical structure, physicochemical properties, and theoretical spectroscopic profile. It further outlines robust synthetic and purification protocols, grounded in established chemical principles. A core focus is placed on its application in drug development, exploring its role within the PROTAC modality. Finally, essential safety, handling, and storage procedures are discussed to ensure its responsible use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key chemical entity.
Introduction to a Key Synthetic Intermediate
Aromatic diamines are a class of organic compounds characterized by an aromatic ring substituted with two amino functional groups.[1] These molecules have long served as foundational components in the chemical industry, acting as crucial monomers for high-performance polymers and as precursors for dyes.[1] The strategic placement of amino and other functional groups on the benzene ring imparts unique chemical reactivity and physical properties, making them highly adaptable for various synthetic applications.
Emergence in Targeted Protein Degradation
In recent years, the field of drug discovery has witnessed a paradigm shift with the rise of targeted protein degradation. This strategy utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. 4-Ethoxybenzene-1,3-diamine sulfate has emerged as a valuable scaffold in this domain, specifically categorized as a "Protein Degrader Building Block".[2] Its distinct substitution pattern allows it to be incorporated into the linker component of PROTACs, which are heterobifunctional molecules designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.
Scope of the Guide
This document serves as a senior-level technical resource, consolidating critical information on 4-Ethoxybenzene-1,3-diamine sulfate. It moves beyond basic data to provide context, explain the rationale behind experimental procedures, and highlight its functional relevance in cutting-edge therapeutic development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This section details the structural and spectroscopic characteristics of 4-Ethoxybenzene-1,3-diamine sulfate.
Core Chemical Structure
The compound consists of a 1,3-diaminobenzene core functionalized with an ethoxy group at the 4-position. It is supplied as a sulfate salt, which enhances its stability and handling characteristics as a solid. The positive charge is localized on the protonated amino groups, balanced by the sulfate dianion.
Caption: Chemical structure of 4-Ethoxybenzene-1,3-diamine sulfate.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 68015-98-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [2] |
| Molecular Weight | 250.3 g/mol | [2] |
| Synonyms | 2,4-diaminoethoxybenzene sulfate | [4] |
| Purity | ≥95% (Commercially Available) | [2] |
| Physical Form | Solid (inferred from analogs) | [5] |
Theoretical Spectroscopic Characterization
While specific experimental spectra are not publicly available, the structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and reaction monitoring.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as a triplet (for the -CH₃) and a quartet (for the -O-CH₂-). The three aromatic protons will appear as distinct multiplets in the aromatic region (approx. 6.0-7.5 ppm). The protons on the two amino groups will likely appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. Six signals will be in the aromatic region, corresponding to the four substituted and two unsubstituted carbons of the benzene ring. Two additional signals will appear in the aliphatic region for the ethoxy group carbons.
-
Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the base peak would correspond to the free diamine (the cationic part minus the protons), C₈H₁₂N₂O, with an expected m/z of 152.10.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching bands from the primary amine groups (approx. 3200-3400 cm⁻¹). C-H stretches from the aromatic ring and the aliphatic ethoxy group will be visible around 2850-3100 cm⁻¹. Aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretch from the ether linkage is expected around 1200-1250 cm⁻¹. The presence of the sulfate counter-ion will contribute strong S=O stretching bands around 1100-1200 cm⁻¹.
Synthesis and Purification
The synthesis of 4-Ethoxybenzene-1,3-diamine sulfate can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The protocols described below are based on established transformations of analogous compounds.
Retrosynthetic Analysis and Key Strategies
A logical synthetic approach involves the installation of the amino groups via the reduction of nitro functionalities, a common and high-yielding transformation in organic synthesis. The sulfate salt is then formed in the final step by treating the purified diamine with sulfuric acid.
Caption: Retrosynthetic workflow for the target compound.
Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the reduction of a dinitro precursor, a method favored for its clean conversion and ease of product isolation. The choice of a palladium on carbon (Pd/C) catalyst is standard for this type of hydrogenation.[6]
Materials:
-
1-Ethoxy-2,4-dinitrobenzene
-
Ethanol (or Methanol)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas (H₂)
-
Dilute Sulfuric Acid (H₂SO₄)
-
Celite or another filtration aid
Procedure:
-
Vessel Preparation: To a hydrogenation vessel, add 1-Ethoxy-2,4-dinitrobenzene (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (typically 5-10 mol %). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as Pd/C can be pyrophoric.
-
Solvent Addition: Add a suitable solvent such as ethanol to dissolve/suspend the starting material.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50 psi). The reaction is typically stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reduction of both nitro groups is generally complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation: The filtrate should be colorless, indicating the removal of the black catalyst and the consumption of the typically yellow nitro-aromatic starting material.
-
Salt Formation: To the clear filtrate, slowly add a stoichiometric amount of dilute sulfuric acid with stirring.
-
Precipitation and Isolation: The 4-Ethoxybenzene-1,3-diamine sulfate salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any soluble impurities and then dry under vacuum to yield the final product.
Purification
For drug development applications, high purity is paramount. If required, the crude sulfate salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity should be verified using HPLC and NMR spectroscopy.
Applications in Drug Development
The primary value of 4-Ethoxybenzene-1,3-diamine sulfate for the target audience lies in its application as a structural component in the design of novel therapeutics, particularly PROTACs.
Role as a PROTAC Building Block
PROTACs are composed of three key elements: a "warhead" that binds the target protein, a ligand that binds an E3 ligase, and a "linker" that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The diamine structure of this compound provides two points of attachment, making it an excellent candidate for incorporation into the linker, allowing for synthetic diversification and optimization of linker properties.
Caption: The PROTAC mechanism of action.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 4-Methoxybenzene-1,3-diamine sulfate provide a strong basis for hazard assessment.[5]
Hazard Identification
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Acute Toxicity: Harmful if swallowed or in contact with skin.[7]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Aquatic Hazard: Harmful to aquatic life.[8]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[9]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]
-
Handling Practices: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage at 2-8°C in an inert atmosphere.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Avoid release to the environment.
Conclusion
4-Ethoxybenzene-1,3-diamine sulfate is a specialized chemical reagent whose value has grown significantly with the advancement of novel therapeutic modalities. Its well-defined structure, predictable reactivity, and bifunctional nature make it an ideal building block for the synthesis of complex molecules like PROTACs. By understanding its synthesis, properties, and proper handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation medicines.
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- Sigma-Aldrich. (n.d.).
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- Benchchem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride.
- Angene International Limited. (2025).
- Organic Syntheses. (n.d.). 2,4-diaminotoluene.
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